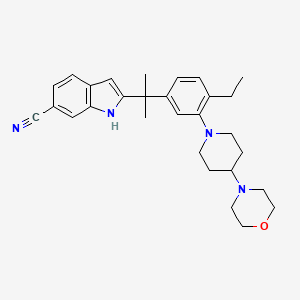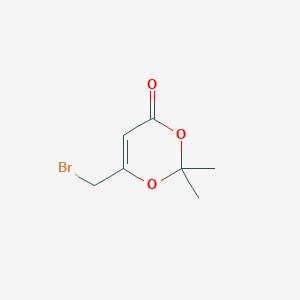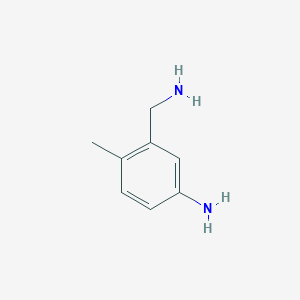
3-(Aminomethyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminomethyl group at the third position and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylaniline can be achieved through several methods. One common approach involves the reduction of 3-(Nitromethyl)-4-methylaniline using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-methylbenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-4-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)-4-methylphenol
- 3-(Aminomethyl)-4-methylbenzoic acid
- 3-(Aminomethyl)-4-methylbenzaldehyde
Uniqueness
3-(Aminomethyl)-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5,9-10H2,1H3 |
Clave InChI |
KQRBVQBUODOYPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)

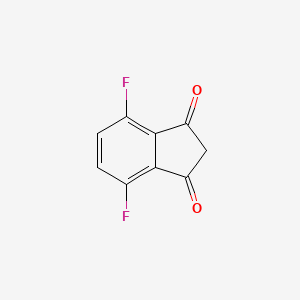

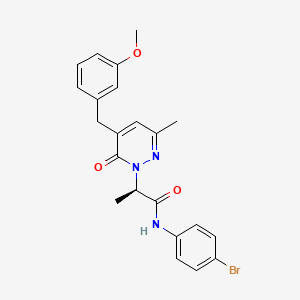
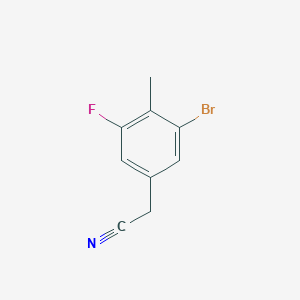
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)

![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
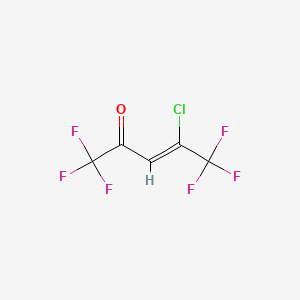
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
